tert-Butyl(dimethyl)silyl 3-methylbut-2-enoate
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Overview
Description
tert-Butyl(dimethyl)silyl 3-methylbut-2-enoate is an organosilicon compound that features a tert-butyl(dimethyl)silyl group attached to a 3-methylbut-2-enoate moiety. This compound is often used in organic synthesis, particularly as a protecting group for alcohols and other functional groups due to its stability and ease of removal under mild conditions .
Preparation Methods
The synthesis of tert-Butyl(dimethyl)silyl 3-methylbut-2-enoate typically involves the reaction of tert-butyl(dimethyl)silyl chloride with 3-methylbut-2-enoic acid in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature . Industrial production methods may involve similar reaction conditions but on a larger scale, with careful control of temperature and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl(dimethyl)silyl 3-methylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form the corresponding epoxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Scientific Research Applications
tert-Butyl(dimethyl)silyl 3-methylbut-2-enoate is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of tert-Butyl(dimethyl)silyl 3-methylbut-2-enoate primarily involves its role as a protecting group. The tert-butyl(dimethyl)silyl group stabilizes the protected functional group by preventing unwanted reactions. The removal of the protecting group is typically achieved under mild acidic or basic conditions, which cleaves the silicon-oxygen bond and releases the free functional group .
Comparison with Similar Compounds
tert-Butyl(dimethyl)silyl 3-methylbut-2-enoate can be compared with other silyl protecting groups such as:
Trimethylsilyl chloride (TMSCl): TMSCl is less bulky and provides less steric hindrance compared to tert-Butyl(dimethyl)silyl chloride, making it easier to remove but less stable.
Triisopropylsilyl chloride (TIPSCl): TIPSCl is bulkier and provides greater steric protection, but it is more challenging to remove compared to tert-Butyl(dimethyl)silyl chloride.
These comparisons highlight the balance between stability and ease of removal that this compound offers, making it a unique and valuable compound in organic synthesis.
Properties
CAS No. |
105041-01-8 |
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Molecular Formula |
C11H22O2Si |
Molecular Weight |
214.38 g/mol |
IUPAC Name |
[tert-butyl(dimethyl)silyl] 3-methylbut-2-enoate |
InChI |
InChI=1S/C11H22O2Si/c1-9(2)8-10(12)13-14(6,7)11(3,4)5/h8H,1-7H3 |
InChI Key |
GEZSKUGBXPFPTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)O[Si](C)(C)C(C)(C)C)C |
Origin of Product |
United States |
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